Methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride
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Overview
Description
Methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride is a chemical compound with the molecular formula C8H16ClNO3 It is a derivative of hexanoic acid and is commonly used in various scientific research applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride typically involves the reaction of 2-amino-5-methyl-3-oxohexanoic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification. The resulting product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted amino derivatives .
Scientific Research Applications
Methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These metabolites may exert biological effects by modulating specific biochemical pathways and molecular targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-methyl-3-oxohexanoate
- Methyl 2-oxohexanoate
- Methyl 2-amino-5-methyl-3-oxohexanoate
Uniqueness
Methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties.
Properties
CAS No. |
41172-79-6 |
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Molecular Formula |
C8H16ClNO3 |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
methyl 2-amino-5-methyl-3-oxohexanoate;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c1-5(2)4-6(10)7(9)8(11)12-3;/h5,7H,4,9H2,1-3H3;1H |
InChI Key |
IEEAMTILIROPGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C(C(=O)OC)N.Cl |
Origin of Product |
United States |
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